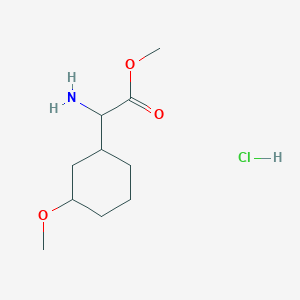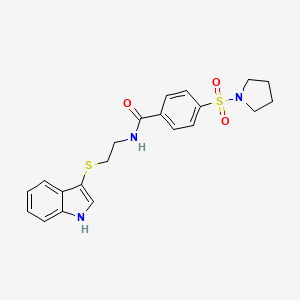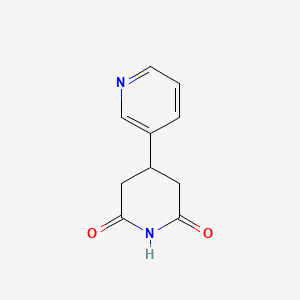
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da . The compound is also known by several other names, including “2-(3-phenyl-[1,2,4]oxadiazol-5-yl)ethylamine” and “2-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine” among others .
Molecular Structure Analysis
The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” consists of a phenyl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to an ethanamine group . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .
Physical And Chemical Properties Analysis
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 347.8±44.0 °C at 760 mmHg, and a flash point of 164.1±28.4 °C . It has a molar refractivity of 52.4±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 160.5±3.0 cm3 .
科学的研究の応用
1. Potential in Antipsychotic and Procognitive Activities
The compound ADX47273, structurally similar to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid, is recognized as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This modulation is associated with potential antipsychotic-like and procognitive activities, with ADX47273 showcasing significant effects in various preclinical models. These activities suggest its utility in the development of novel antipsychotic and cognitive-enhancing agents (Liu et al., 2008).
2. Pharmacological Diversity of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,2,4-oxadiazole moiety, exhibit a broad spectrum of pharmacological activities. These compounds demonstrate significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The interaction of oxadiazole rings with biomacromolecules through hydrogen bonding is believed to enhance these pharmacological effects (Wang et al., 2022).
3. Role in Synthesis of Anti-inflammatory Agents
Synthesis of various 1,2,4-oxadiazole derivatives has led to the discovery of compounds with potent anti-inflammatory activities. These synthesized compounds have been evaluated in animal models, and several have shown superior anti-inflammatory effects compared to standard references like diclofenac sodium (Farooqui et al., 2009).
4. Exploration in Hypoglycemic Activity
Studies on 1,3,4-oxadiazole derivatives have revealed their potential as hypoglycemic agents. Structural variations in these compounds have been associated with significant reductions in blood glucose levels when tested in animal models, emphasizing their potential in diabetes management (Girges, 1994).
5. Wide-ranging Therapeutic Applications
1,3,4-Oxadiazole and its derivatives, due to their unique structural features, bind effectively with various enzymes and receptors, leading to diverse bioactivities. These compounds have been extensively researched and utilized in medicinal chemistry, offering therapeutic potential in numerous domains, including anticancer, antifungal, antibacterial, antiviral, and more (Verma et al., 2019).
将来の方向性
特性
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.C2HF3O2/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAUUNRBULCRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid | |
CAS RN |
1432036-18-4 |
Source


|
| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)




![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)


![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)
![1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2454063.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454066.png)